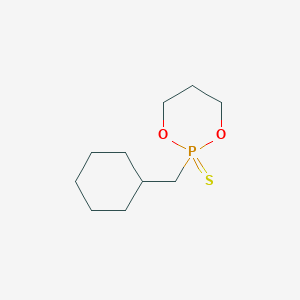
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and sulfur atoms. This specific compound is notable for its unique structure, which includes a six-membered ring containing both oxygen and phosphorus atoms, as well as a cyclohexylmethyl group and a sulfur atom.
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide typically involves the reaction of a suitable phosphorus precursor with a cyclohexylmethyl group and a sulfur source. One common method involves the use of phosphorus trichloride (PCl3) as the phosphorus source, which reacts with cyclohexylmethanol and sulfur to form the desired compound. The reaction is usually carried out under controlled conditions, such as in an inert atmosphere and at a specific temperature range, to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used as an additive in lubricants and other industrial products to enhance their performance and stability.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in its action include oxidative stress pathways, where the compound can act as an antioxidant, and inflammatory pathways, where it can inhibit the production of pro-inflammatory molecules.
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 2-methoxy-, 2-sulfide: This compound has a methoxy group instead of a cyclohexylmethyl group, which affects its reactivity and applications.
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-sulfide: The presence of a chlorine atom in this compound makes it more reactive in substitution reactions.
1,3,2-Dioxaphosphorinane, 2-mercapto-, 2-sulfide: This compound contains a mercapto group, which imparts different chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure, which combines the stability of the cyclohexylmethyl group with the reactivity of the sulfur atom, making it a versatile compound for various applications.
Properties
CAS No. |
651727-28-5 |
|---|---|
Molecular Formula |
C10H19O2PS |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C10H19O2PS/c14-13(11-7-4-8-12-13)9-10-5-2-1-3-6-10/h10H,1-9H2 |
InChI Key |
GWERLUAYJNXHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CP2(=S)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


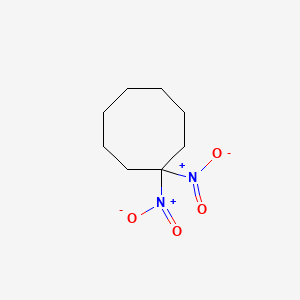

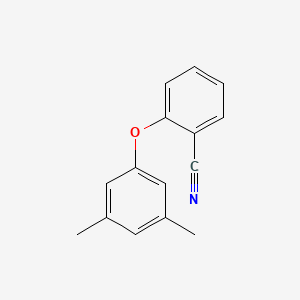
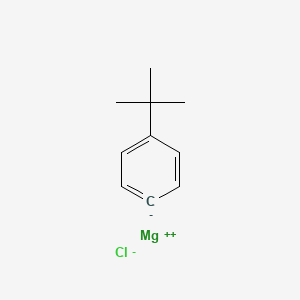
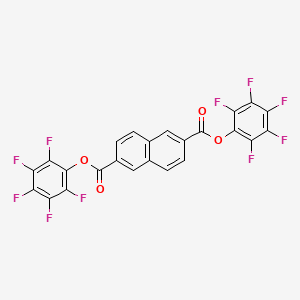
![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)
![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
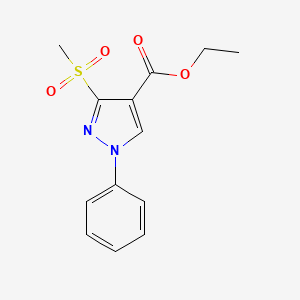
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
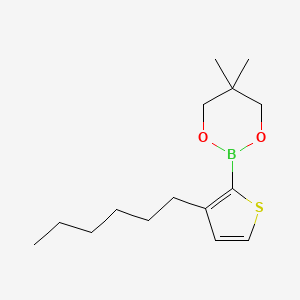

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
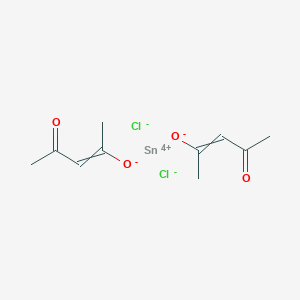
![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
